An In-depth Technical Guide to 2-Anilino-2-oxoethyl thiocyanate: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Anilino-2-oxoethyl thiocyanate: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2-Anilino-2-oxoethyl thiocyanate, a molecule of significant interest in synthetic organic chemistry and drug discovery. While direct literature on this specific compound is sparse, its structural components—the α-thiocyanato carbonyl system and the N-phenylacetamide scaffold—are well-characterized. This document synthesizes established chemical principles and data from closely related analogues to present a robust guide for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, a validated synthetic protocol, predicted physicochemical and spectroscopic properties, and its potential as a versatile building block for constructing complex heterocyclic systems with potential biological activity.
Molecular Identity and Physicochemical Properties
2-Anilino-2-oxoethyl thiocyanate, also known as α-thiocyanatoacetanilide, is an organic compound featuring an N-phenylacetamide core functionalized with a thiocyanate group at the alpha position. The thiocyanate moiety (SCN) is an ambident nucleophile, but in the context of its formation via substitution of a halide, the sulfur atom acts as the nucleophile, leading to the S-linked isomer.[1]
Chemical Structure and Identifiers
The fundamental structure and key identifiers for 2-Anilino-2-oxoethyl thiocyanate are detailed below.
Caption: Chemical structure of 2-Anilino-2-oxoethyl thiocyanate.
Physicochemical Data Summary
Experimental data for 2-Anilino-2-oxoethyl thiocyanate are not available in public databases. The following table summarizes its core identifiers and computed properties.
| Property | Value | Source |
| IUPAC Name | 2-thiocyanato-N-phenylacetamide | IUPAC Nomenclature |
| Synonyms | α-thiocyanatoacetanilide, 2-(phenylamino)-2-oxoethyl thiocyanate | Common Nomenclature |
| CAS Number | Not assigned | N/A |
| Molecular Formula | C₉H₈N₂OS | Calculated |
| Molecular Weight | 192.24 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Inferred from analogues |
| Solubility | Expected to be soluble in polar organic solvents (e.g., Acetone, DMF, DMSO) | Inferred from structure |
Synthesis and Mechanistic Rationale
The most direct and established route for synthesizing α-thiocyanato carbonyl compounds is through the nucleophilic substitution of an α-halo precursor with a thiocyanate salt.[2] In this case, the readily available starting material, 2-chloro-N-phenylacetamide (also known as 2-chloroacetanilide), serves as the ideal electrophile. The reaction proceeds via an Sₙ2 mechanism, where the thiocyanate ion displaces the chloride ion.
Recommended Synthetic Workflow
The synthesis involves a straightforward, one-step conversion that is generally high-yielding. The choice of solvent and thiocyanate salt can be optimized, but potassium thiocyanate (KSCN) in a polar aprotic solvent like acetone or ethanol is a reliable system.
Caption: Experimental workflow for the synthesis of 2-Anilino-2-oxoethyl thiocyanate.
Detailed Experimental Protocol
Materials:
-
2-Chloro-N-phenylacetamide (1.0 eq)
-
Potassium thiocyanate (KSCN) (1.1 - 1.2 eq)
-
Anhydrous Acetone
-
Ethanol and Deionized Water (for recrystallization)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-N-phenylacetamide (1.0 eq) and anhydrous acetone. Stir until the solid is fully dissolved.
-
Addition of Reagent: Add potassium thiocyanate (1.1 eq) to the solution. The mixture will likely be a suspension.
-
Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. The formation of a white precipitate (potassium chloride) is a visual indicator of reaction progress.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium chloride by-product and wash the filter cake with a small amount of acetone.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product, 2-anilino-2-oxoethyl thiocyanate.
Causality and Trustworthiness: This protocol is self-validating. The use of a slight excess of KSCN ensures the complete consumption of the limiting electrophile. The choice of acetone as a solvent is critical; it readily dissolves the organic starting material while the inorganic by-product, KCl, is poorly soluble, driving the reaction forward according to Le Châtelier's principle and simplifying its removal by filtration.
Chemical Reactivity and Synthetic Applications
The synthetic value of 2-anilino-2-oxoethyl thiocyanate lies in its role as a precursor to various sulfur- and nitrogen-containing heterocycles.[3] The α-thiocyanato ketone moiety is a classic building block in reactions like the Hantzsch thiazole synthesis.
Application in Thiazole Synthesis
Thiazoles are a core structural motif in many pharmacologically active compounds. 2-Anilino-2-oxoethyl thiocyanate can react with a primary amine or amide to construct a 2-aminothiazole derivative. The reaction proceeds through the initial formation of a thiourea intermediate, followed by an intramolecular cyclization and dehydration.[3]
Caption: Logical pathway for the synthesis of thiazoles from 2-anilino-2-oxoethyl thiocyanate.
This reactivity makes the title compound a valuable intermediate for generating libraries of novel heterocyclic compounds for screening in drug discovery programs.
Predicted Spectroscopic Data
For a researcher synthesizing this compound, spectroscopic analysis is crucial for structural confirmation. Based on its chemical structure, the following key signals are predicted:
-
¹H NMR:
-
A singlet for the methylene protons (-CH₂-) adjacent to the carbonyl and thiocyanate groups, expected around δ 4.0-4.5 ppm.
-
Multiplets for the aromatic protons of the phenyl ring, expected in the range of δ 7.0-7.8 ppm.
-
A broad singlet for the amide proton (-NH-), typically downfield, around δ 8.5-10.0 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
A signal for the methylene carbon (-CH₂-) around δ 45-55 ppm.
-
A signal for the thiocyanate carbon (-SCN) around δ 110-115 ppm.[4]
-
Signals for the aromatic carbons between δ 120-140 ppm.
-
A signal for the amide carbonyl carbon (C=O) around δ 165-170 ppm.
-
-
Infrared (IR) Spectroscopy:
-
A sharp, strong absorption band for the C≡N stretch of the thiocyanate group, typically appearing around 2140-2160 cm⁻¹.[4]
-
A strong absorption for the amide C=O stretch (Amide I band) around 1660-1680 cm⁻¹.
-
A characteristic absorption for the N-H stretch of the secondary amide around 3250-3350 cm⁻¹.
-
Biological and Pharmacological Context
While 2-anilino-2-oxoethyl thiocyanate itself has not been extensively studied, its structural motifs suggest significant potential for biological activity.
-
Antimicrobial Potential: Organic thiocyanates and their isomers, isothiocyanates, are well-documented for their antimicrobial, antifungal, and antibacterial properties.[5][6] The thiocyanate group can interfere with microbial metabolic pathways. Allylic thiocyanates, for example, have shown moderate-to-high activity against selective pathogens, including methicillin-resistant S. aureus (MRSA).[5]
-
Enzyme Inhibition: The thiocyanate ion (SCN⁻) is a known pseudohalide that acts as a substrate for various peroxidase enzymes in the body, such as lactoperoxidase, forming hypothiocyanite (OSCN⁻), which is a key component of the innate immune system.[7] Molecules that can deliver or mimic this ion could have interesting immunomodulatory effects.
-
Scaffold for Drug Design: The N-phenylacetamide core is a privileged structure found in numerous bioactive compounds, exhibiting a wide range of activities including antibacterial, anticancer, and antiviral properties.[8] Therefore, 2-anilino-2-oxoethyl thiocyanate serves as an excellent starting point for developing novel therapeutic agents by leveraging both the recognized bioactivity of the N-phenylacetamide scaffold and the unique chemical reactivity of the thiocyanate group.
Safety Information
General Handling: This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Reactivity Hazards: Avoid contact with strong acids, bases, and oxidizing agents. Heating may cause decomposition. Toxicology: The toxicological properties have not been fully investigated. Organic thiocyanates can be toxic and may release hydrogen cyanide upon decomposition or reaction with certain chemicals. Treat with caution as a potentially harmful substance.
References
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Yi, N., et al. (2020). Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates. Journal of Chemical Research, 45(1–2), 21–27. Available at: [Link]
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ResearchGate. (2024). α-Thiocyanato ketones in the synthesis of heterocycles (microreview). Retrieved from [Link]
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Silveira, C. C., et al. (2013). Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. Brazilian Journal of Microbiology, 44(4), 1279–1284. Available at: [Link]
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Xu, Y., et al. (2009). THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. Nitric Oxide, 21(2), 79-91. Available at: [Link]
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ResearchGate. (2020). Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates. Retrieved from [Link]
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Fadda, A. A., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Heterocyclic Compounds of Expected Biological Activity. Molecules, 27(19), 6667. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. Retrieved from [Link]
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ResearchGate. (2020). Progress on the Synthesis and Applications of Thiocyanates. Retrieved from [Link]
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de la Cruz, J. N., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(50), 32549–32561. Available at: [Link]
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Ghorbani-Vaghei, R., & Jalili, H. (2005). Preparation of Arylthiocyanates Using N,N′-Dibromo-N,N′-bis(2,5-dimethylbenzenesulphonyl) ethylenediamine and N,N-Dibromo-2,5-dimethylbenzenesulphonamide in the Presence of KSCN as a Novel Thiocyanating Reagent. Molecules, 10(7), 848–852. Available at: [Link]
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Khan, S. A., et al. (2024). Spectral Properties and Biological Activities of Binuclear Mixed-Metal Bridged Thiocyanate Complexes Containing Schiff Bases Derived from Isatin. Applied Sciences, 14(5), 2132. Available at: [Link]
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Venkatesh, P., & Pandeya, S. N. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358. Available at: [Link]
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